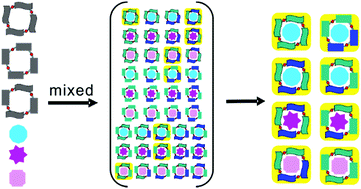Probing the guest-binding preference of three structurally similar and conformationally adaptive macrocycles†
Chemical Communications Pub Date: 2019-06-06 DOI: 10.1039/C9CC03341F
Abstract
A hybrid macrocycle was synthesized by combining the repeat units in oxatub[4]arene and zorb[4]arene, and its recognition behavior and conformational analysis were studied. Three structurally similar and conformationally adaptive macrocycles show different guest-binding selectivities and preferences even in a complex mixture containing three macrocycles and three guests.


Recommended Literature
- [1] Electron transport properties of calix[4]arene based systems in a metal–molecule–metal junction†
- [2] Synthesis of new N-substituted aminoquercitols from naturally available (+)-proto-quercitol and their α-glucosidase inhibitory activity†
- [3] Correction: Growth and characterization of piezoelectric benzil single crystals and its application in microstrip patch antenna
- [4] Recombinase amplified CRISPR enhanced chain reaction (RACECAR) for viral genome detection†
- [5] A systematic study on molecular planarity and D–A conformation in thiazolothiazole- and thienylenevinylene-based copolymers for organic field-effect transistors†
- [6] Ultrathin 2D metal–organic framework (nanosheets and nanofilms)-based xD–2D hybrid nanostructures as biomimetic enzymes and supercapacitors†
- [7] Annual Report of the Council: March, 1965
- [8] Characterising flow with continuous aeration in an oscillatory baffle flow reactor using residence time distribution†
- [9] Biocatalytic green alternative to existing hazardous reaction media: synthesis of chalcone and flavone derivatives via the Claisen–Schmidt reaction at room temperature†
- [10] Dynamic single-molecule counting for the quantification and optimization of nanoparticle functionalization protocols†










